molecular formula C14H13N3O5 B11122320 N'-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B11122320
M. Wt: 303.27 g/mol
InChI Key: SYXUMDULHNZNQP-OVCLIPMQSA-N
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Description

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a furan ring, a nitrophenoxy group, and an aceto-hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between furan-2-carbaldehyde and 2-(4-methyl-2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted hydrazides with different nucleophilic groups.

Scientific Research Applications

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological molecules, while the nitrophenoxy group may participate in electron transfer reactions. These interactions can lead to the modulation of enzyme activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE: Similar structure but with a hydroxy group instead of a nitrophenoxy group.

    N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-AMINOPHENOXY)ACETOHYDRAZIDE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both a nitrophenoxy group and a furan ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C14H13N3O5/c1-10-4-5-13(12(7-10)17(19)20)22-9-14(18)16-15-8-11-3-2-6-21-11/h2-8H,9H2,1H3,(H,16,18)/b15-8+

InChI Key

SYXUMDULHNZNQP-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

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